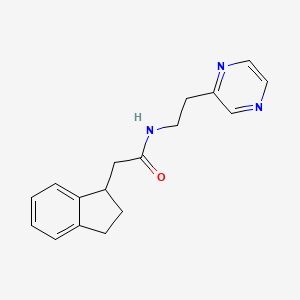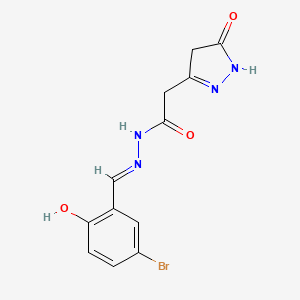![molecular formula C13H15F2N3OS B6090558 1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-METHYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE](/img/structure/B6090558.png)
1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-METHYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-METHYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound that belongs to the class of pyridopyrimidines. This compound is characterized by the presence of a sec-butyl group, a difluoromethyl group, a methyl group, and a sulfanyl group attached to a pyridopyrimidinone core. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
准备方法
The synthesis of 1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-METHYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyridopyrimidinone Core: The synthesis begins with the construction of the pyridopyrimidinone core through a series of condensation and cyclization reactions. This step often involves the use of reagents such as formamide, acetic anhydride, and ammonium acetate under reflux conditions.
Introduction of the Sec-Butyl Group: The sec-butyl group is introduced via an alkylation reaction using sec-butyl bromide and a suitable base such as potassium carbonate.
Difluoromethylation: The difluoromethyl group is introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a catalyst like copper(I) iodide.
Methylation and Sulfanylation: The methyl and sulfanyl groups are introduced through standard methylation and sulfanylation reactions using methyl iodide and thiourea, respectively.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced catalytic systems.
化学反应分析
1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-METHYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridopyrimidinone core can be reduced to the corresponding dihydropyridopyrimidine using reducing agents like sodium borohydride.
Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or alkyl boronic acids.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-METHYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features. It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Materials Science: The compound’s ability to undergo various chemical modifications makes it useful in the design and synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is used as a tool in biological studies to investigate the role of specific molecular targets and pathways in cellular processes.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the synthesis of fine chemicals and agrochemicals.
作用机制
The mechanism of action of 1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-METHYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby modulating the associated biological pathway. The difluoromethyl and sulfanyl groups play a crucial role in enhancing the compound’s binding affinity and selectivity for the target.
相似化合物的比较
1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-METHYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can be compared with other similar compounds, such as:
1-(SEC-BUTYL)-5-(TRIFLUOROMETHYL)-7-METHYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and binding properties.
1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-METHYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-THIONE: This compound has a thione group instead of a pyrimidinone group, which can influence its chemical stability and biological activity.
1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-METHYL-2-METHYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE: This compound has a methyl group instead of a sulfanyl group, which can alter its chemical reactivity and interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-butan-2-yl-5-(difluoromethyl)-7-methyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N3OS/c1-4-7(3)18-11-9(12(19)17-13(18)20)8(10(14)15)5-6(2)16-11/h5,7,10H,4H2,1-3H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZDALLIRGMKPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C2=NC(=CC(=C2C(=O)NC1=S)C(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide](/img/structure/B6090481.png)
![4-{[4-(Pyridin-2-yl)piperazin-1-yl]carbonyl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6090492.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6090500.png)

![N-benzyl-N,N'-dimethyl-N'-[1-(4-pyrimidinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6090514.png)
![1-[(E)-(diphenylhydrazinylidene)methyl]naphthalen-2-ol](/img/structure/B6090519.png)
![N-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-8-quinolinesulfonamide](/img/structure/B6090532.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B6090536.png)
![2-[4-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]piperazin-1-yl]ethanol](/img/structure/B6090556.png)
![ethyl 4-({N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6090563.png)
![1-(2,4-Dichlorophenyl)-3-(5-{[(3-methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6090569.png)
![1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,3-DICHLOROPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE](/img/structure/B6090575.png)

